molecular formula C14H11FN6O4 B4322818 N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4322818
M. Wt: 346.27 g/mol
InChI Key: GOJJBHRYFDFWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a fluorobenzyl group, a nitropyrazole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Attachment of the Nitropyrazole Moiety: The nitropyrazole moiety can be attached through condensation reactions involving nitropyrazole derivatives and suitable intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under suitable conditions.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Functionalized Intermediates: Various intermediates can be formed through substitution reactions, which can be further utilized in synthetic pathways.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence and conductivity.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents targeting specific diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Material Manufacturing: It can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological or chemical outcome.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-(4-methylbenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzyl group (e.g., fluorine, chlorine, methyl) can significantly impact the compound’s reactivity and properties.
  • Reactivity: The fluorobenzyl derivative may exhibit different reactivity patterns compared to its chlorobenzyl and methylbenzyl counterparts due to the electronic effects of the substituents.
  • Applications: While all these compounds may have similar applications, the specific substituents can influence their efficacy and suitability for particular uses.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O4/c15-10-3-1-9(2-4-10)5-16-13(22)14-18-12(19-25-14)8-20-7-11(6-17-20)21(23)24/h1-4,6-7H,5,8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJJBHRYFDFWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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